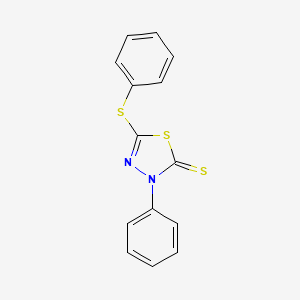
3-Phenyl-5-(phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-5-(phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of sulfur and nitrogen atoms in the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for drug design and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide. One common method involves the reaction of N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
3-Phenyl-5-(phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic systems.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, which can exhibit different biological activities.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Used in the development of agrochemicals and materials science
作用机制
The mechanism of action of 3-Phenyl-5-(phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit microbial enzymes, leading to the death of pathogenic organisms. The presence of sulfur and nitrogen atoms in the thiadiazole ring allows for strong interactions with metal ions and proteins, enhancing its biological activity .
相似化合物的比较
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share a similar heterocyclic structure but contain an oxygen atom instead of sulfur. They also exhibit diverse biological activities.
1,3,4-Thiadiazole Derivatives: Other thiadiazole derivatives with different substituents on the ring can have varying biological properties.
Uniqueness
3-Phenyl-5-(phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to the presence of both phenyl and phenylsulfanyl groups, which enhance its lipophilicity and ability to interact with biological membranes. This structural feature may contribute to its potent biological activities compared to other similar compounds .
属性
CAS 编号 |
65491-51-2 |
|---|---|
分子式 |
C14H10N2S3 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
3-phenyl-5-phenylsulfanyl-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C14H10N2S3/c17-14-16(11-7-3-1-4-8-11)15-13(19-14)18-12-9-5-2-6-10-12/h1-10H |
InChI 键 |
XAACIVPNYRGJLK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=S)SC(=N2)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


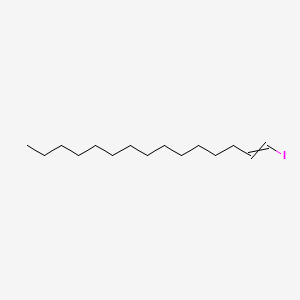
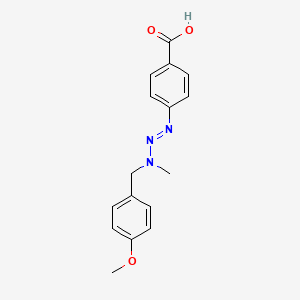
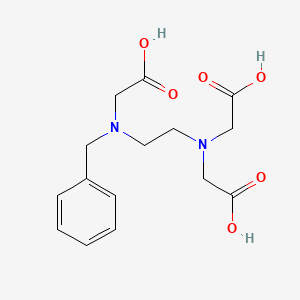
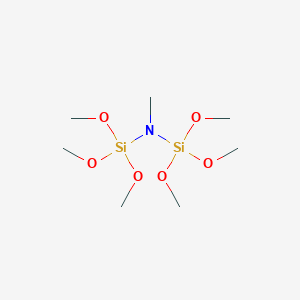


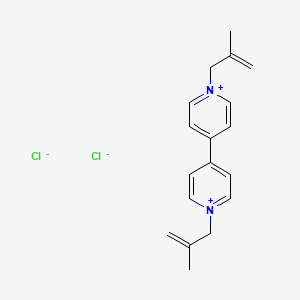
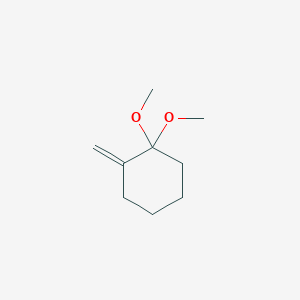


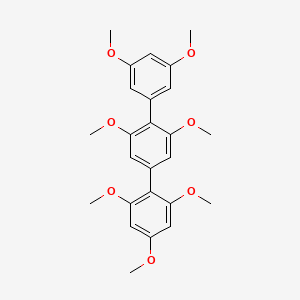

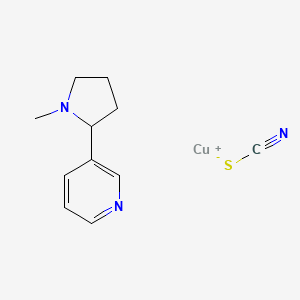
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
